![molecular formula C17H16FNO3 B4615596 ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)
ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate and related compounds often involves multistep chemical reactions, including nitrification, esterification, and hydronation, starting from base materials such as 3-fluorobenzoic acid. An optimal synthesis route has been established to achieve high yields and purity of the target product, affirmed through methods like melting point determination, IR, NMR, and GC-MS analysis, showcasing a systematic approach to synthesizing complex organic compounds (Yin Jian-zhong, 2010).
Molecular Structure Analysis
The detailed molecular structure of ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate and its analogs is typically determined using spectroscopic techniques and computational chemistry methods, such as DFT (Density Functional Theory) calculations. These analyses provide insights into the compound's geometric parameters, vibrational wavenumbers, and electronic properties, helping to understand the molecular conformation and stability related to its spectroscopic behavior (S. Muthu & E. Paulraj, 2013).
Chemical Reactions and Properties
Ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate participates in various chemical reactions, reflecting its reactivity and interaction with different chemical agents. These reactions can lead to the formation of new compounds with different functional groups, contributing to the diversity of synthetic pathways and the potential application of the compound in further chemical syntheses (T. Kurihara et al., 1980).
Scientific Research Applications
Synthesis and Transformations in Organic Chemistry
- Ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate is involved in the synthesis of quinoline derivatives, known for their efficiency as fluorophores. These derivatives have significant applications in biochemistry and medicine, particularly in studying biological systems, and are explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Applications
- It serves as a base for developing GPIIb/IIIa integrin antagonists, showcasing the synthesis of potent and orally active fibrinogen receptor antagonists. These compounds exhibit excellent profiles in inhibiting human platelet aggregation and hold therapeutic potential, especially for antithrombotic treatments (Hayashi et al., 1998).
Antimycobacterial Activity
- Derivatives of ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Antitumor Activity
- The compound is utilized in creating amino acid ester derivatives containing 5-fluorouracil, indicating significant antitumor activity against certain cancer cell lines. This research opens avenues for the development of new cancer treatments (Xiong et al., 2009).
Environmental Implications
- Ethyl 4-aminobenzoate, a structurally related compound, has been studied for its environmental behavior and photocatalytic profile. Research focused on its occurrence in environmental waters and transformation products, offering insights into the environmental fate of such compounds (Li et al., 2017).
properties
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-3-22-17(21)12-9-8-11(2)15(10-12)19-16(20)13-6-4-5-7-14(13)18/h4-10H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJNAHKNILEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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